N-Carboxylate Melatonin Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Carboxylate Melatonin Ethyl Ester is a chemical compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 . It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin .
Molecular Structure Analysis
The molecular structure of N-Carboxylate Melatonin Ethyl Ester is represented by the formula C16H20N2O4 . The exact structural details are not provided in the retrieved information.Scientific Research Applications
Melatonin's Role in Cancer
Melatonin, from which N-Carboxylate Melatonin Ethyl Ester is derived, has been studied extensively for its anti-cancer properties. In colon cancer, melatonin reduces the expression and secretion of endothelin-1, a peptide that promotes tumor growth, by inactivating transcription factors FoxO1 and NF-κβ (León et al., 2014). Additionally, melatonin shows potential as an antitumor agent against liver cancer, affecting processes like oxidative stress, angiogenesis, and immune system response (Fernández-Palanca et al., 2021).
Neuroprotective and Antioxidant Effects
Melatonin's role as an antioxidant is particularly significant in the context of stroke neuroprotection. It scavenges free radicals and acts as an antioxidant, showing promise in therapies for central nervous system disorders, including stroke (Watson et al., 2016).
Mitochondrial Function
Melatonin is also involved in improving mitochondrial function. It scavenges oxygen and nitrogen-based reactants generated in mitochondria, thereby reducing mitochondrial protein damage and improving electron transport chain activity (León et al., 2005).
Plant Physiology
Interestingly, melatonin is not limited to animal physiology. It plays a physiological role in plant tissues, promoting vegetative growth and influencing processes like flowering in plants (Hernández-Ruiz et al., 2004).
Melatonin in Microalgae
In the context of microalgae, melatonin enhances astaxanthin accumulation in Haematococcus pluvialis, which is linked to abiotic stress tolerance (Ding et al., 2018).
Infection and Immune Response
Melatonin shows potential in combatting bacterial infections and septic injury due to its antioxidative and anti-inflammatory actions (Hu et al., 2017).
properties
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGYDVCSRYZANP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464880 |
Source
|
Record name | AGN-PC-008FAG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carboxylate Melatonin Ethyl Ester | |
CAS RN |
519186-54-0 |
Source
|
Record name | AGN-PC-008FAG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.